

An In-depth Technical Guide to 3-Ethynylbenzonitrile (CAS: 171290-53-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethynylbenzonitrile**

Cat. No.: **B071010**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Ethynylbenzonitrile**, a versatile aromatic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis via the Sonogashira coupling reaction, and presents its characteristic spectroscopic data. Furthermore, it explores the biological significance of the benzonitrile scaffold, with a particular focus on its role as an enzyme inhibitor in the context of drug discovery. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, drug development, and materials science.

Chemical and Physical Properties

3-Ethynylbenzonitrile, also known as (m-cyanophenyl)acetylene or 3-cyanophenylacetylene, is a bifunctional organic molecule incorporating both a nitrile and a terminal alkyne group on a benzene ring.^[1] This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **3-Ethynylbenzonitrile**

Property	Value	Reference
CAS Number	171290-53-2	[1]
Molecular Formula	C ₉ H ₅ N	[1]
Molecular Weight	127.14 g/mol	[1]
Physical Form	Solid	
Boiling Point	42-45 °C	
Canonical SMILES	C#CC1=CC(=CC=C1)C#N	[1]
InChI Key	OFXNEEFXYBSZJQ- UHFFFAOYSA-N	[1]
Topological Polar Surface Area	23.8 Å ²	[1]
Complexity	199	[1]
Hydrogen Bond Acceptor Count	1	
Heavy Atom Count	10	[1]

Synthesis of 3-Ethynylbenzonitrile

The most common and efficient method for the synthesis of **3-Ethynylbenzonitrile** is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[\[2\]](#) A typical synthetic route involves the coupling of 3-bromobenzonitrile with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group.

Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of **3-Ethynylbenzonitrile** from 3-bromobenzonitrile and trimethylsilylacetylene.

Materials:

- 3-Bromobenzonitrile

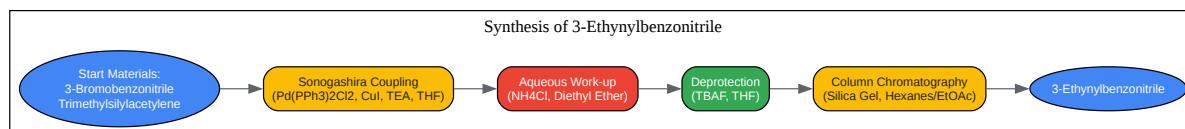
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for column chromatography

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
- Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
- Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran.
- Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.
- Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the mixture with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 3-((trimethylsilyl)ethynyl)benzonitrile.
- Deprotection: Dissolve the crude product in THF and add a 1 M solution of tetrabutylammonium fluoride in THF (1.1 eq).
- Stir the mixture at room temperature for 1 hour.
- Purification: After completion of the deprotection, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure **3-Ethynylbenzonitrile**.^{[3][4][5][6]}

Diagram 1: Synthesis Workflow



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Caption: Experimental workflow for the synthesis of **3-Ethynylbenzonitrile**.

Spectroscopic Data

The structural characterization of **3-Ethynylbenzonitrile** is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data of **3-Ethynylbenzonitrile**

Technique	Data
¹ H NMR	The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring, and a singlet for the acetylenic proton around δ 3.0-3.5 ppm. The splitting pattern in the aromatic region will be complex due to meta-coupling.
¹³ C NMR	The carbon NMR spectrum will display signals for the nine carbon atoms. Characteristic peaks include those for the two acetylenic carbons (δ 80-90 ppm), the nitrile carbon (δ 115-120 ppm), and the aromatic carbons (δ 120-140 ppm).
FTIR	The infrared spectrum will show characteristic absorption bands for the C≡C-H stretch (around 3300 cm^{-1}), the C≡C stretch (around 2100 cm^{-1}), and the C≡N stretch (around 2230 cm^{-1}).
Mass Spec.	The mass spectrum will exhibit a molecular ion peak (M^+) at m/z = 127.

Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used.[\[7\]](#)[\[8\]](#)

Biological Significance and Applications in Drug Discovery

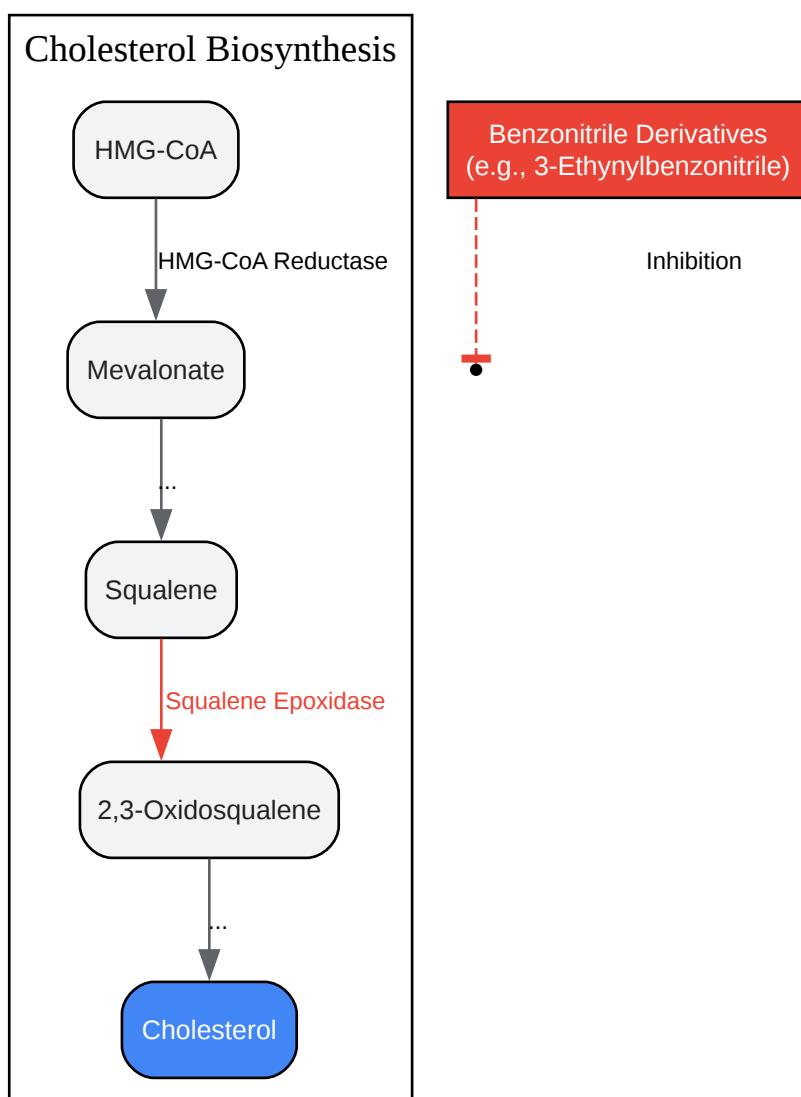
The benzonitrile scaffold is a prominent feature in a variety of biologically active molecules and approved pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.

Enzyme Inhibition

Benzonitrile derivatives have been investigated as inhibitors of various enzymes. A notable example is their activity against squalene epoxidase, a key enzyme in the cholesterol

biosynthesis pathway.^[9] Inhibition of this enzyme can lead to a reduction in cholesterol levels and has been explored as a therapeutic strategy for hypercholesterolemia and certain types of cancer. While specific inhibitory data for **3-Ethynylbenzonitrile** against squalene epoxidase is not readily available in the public domain, the broader class of benzonitrile-containing compounds has shown promise in this area. Further research is warranted to determine the specific activity of the 3-ethynyl isomer.

Diagram 2: Cholesterol Biosynthesis Pathway and Squalene Epoxidase Inhibition



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Caption: Inhibition of Squalene Epoxidase in the cholesterol biosynthesis pathway.

Anticancer and Antimicrobial Potential

The benzonitrile moiety is present in several anticancer and antimicrobial agents. The mechanism of action for these compounds can be diverse, including the inhibition of kinases, disruption of microtubule polymerization, and interference with bacterial cell wall synthesis. The electron-withdrawing nature of the nitrile group can influence the electronic properties of the aromatic ring, which can be crucial for binding to target proteins. The ethynyl group in **3-Ethynylbenzonitrile** provides a reactive handle for further chemical modifications, such as click chemistry, which can be utilized to generate libraries of compounds for biological screening.

Conclusion

3-Ethynylbenzonitrile is a valuable and versatile chemical entity with significant potential for applications in both drug discovery and materials science. Its synthesis is well-established through the robust Sonogashira coupling reaction. The presence of both a nitrile and a terminal alkyne group allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. While the specific biological activities of **3-Ethynylbenzonitrile** are an area requiring further investigation, the established importance of the benzonitrile scaffold in medicinal chemistry suggests that this compound and its derivatives are promising candidates for future research and development efforts. This technical guide serves as a foundational resource for scientists and researchers looking to explore the potential of this intriguing molecule.

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